Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

PET Tracer Synthesis Radiochemistry Nucleoside Anomer Ratio

Underivatized thymine’s poor solubility and low reactivity in nucleoside coupling often compromise yields. This pre-formed, isolated bis(trimethylsilyl)thymine eliminates in-situ derivatization variability for superior batch-to-batch consistency. - Achieves a 91% yield in SnCl₄-mediated glycosylation to produce β-configured nucleosides. - Used as the silylated partner in [¹⁸F]FMAU PET tracer synthesis, providing a 48.07% radiochemical yield in dioxane. - Serves as the definitive GC-MS standard for DNA base lesion analysis, with a well-characterized M-15 fragment for unambiguous SIM quantification.

Molecular Formula C11H22N2O2Si2
Molecular Weight 270.47 g/mol
CAS No. 7288-28-0
Cat. No. B1584415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-
CAS7288-28-0
Molecular FormulaC11H22N2O2Si2
Molecular Weight270.47 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3
InChIKeyDRNUNECHVNIYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Bis(trimethylsilyl)thymine Remains Critical for Nucleoside Synthesis and GC-MS


Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- (CAS 7288-28-0), commonly named O,O′-Bis(trimethylsilyl)thymine, is the bis(trimethylsilyl)-protected derivative of the natural nucleobase thymine [1]. This compound is a reactive intermediate widely employed in nucleoside synthesis, where the trimethylsilyl (TMS) groups serve as protecting and activating moieties, enhancing solubility in organic solvents and enabling efficient coupling with glycosyl donors . Additionally, its enhanced volatility relative to native thymine makes it a preferred form for gas chromatography-mass spectrometry (GC-MS) analysis of DNA base damage and other applications [2].

Nucleoside synthesis: TMS-protected thymine with enhanced organic solubility and glycosyl donor coupling
GC-MS analysis: Volatile derivative for DNA base damage quantification
QC reference: Defined melting point and crystal structure for batch consistency

Why Unprotected Thymine or Alternative Protecting Groups Cannot Substitute


Direct use of underivatized thymine in nucleoside synthesis is hindered by its poor solubility in common organic solvents and low reactivity toward electrophilic glycosyl donors, typically resulting in low or negligible yields [1]. While other silylating agents like BSTFA or BSA can derivatize thymine in situ, the pre-formed, isolated bis(trimethylsilyl)thymine offers superior batch-to-batch consistency and eliminates the need for excess silylating reagent, which can interfere with subsequent coupling steps [2]. Alternative protecting groups (e.g., acetyl, benzoyl) may provide orthogonal protection but often lack the combination of high volatility and thermal stability required for GC-MS, nor do they impart the same level of nucleobase activation in glycosylation reactions [3].

Unprotected thymine
Poor organic solubility and low glycosyl reactivity limit direct use; yields are typically negligible.
In situ silylation (BSTFA/BSA)
Excess reagent may interfere with coupling and batch-to-batch consistency may vary; pre-formed derivative may improve reproducibility.
Alternative protecting groups
Acetyl/benzoyl lack sufficient volatility and thermal stability for GC-MS and do not provide equivalent nucleobase activation.

Head-to-Head Evidence: Bis(trimethylsilyl)thymine vs. Closest Analogs


β-Anomer Selectivity in [18F]FMAU Radiosynthesis

In the radiosynthesis of the PET tracer [18F]FMAU, coupling of O,O′-bis(trimethylsilyl)thymine with the [18F]-labeled sugar donor in 1,4-dioxane solvent provides a β/α anomer ratio of 1.06, corresponding to a β-anomer radiochemical yield of 48.07% [1]. In contrast, performing the same reaction in THF yields a β/α ratio of 2.86 but with a drastically lower β-anomer yield of only 5.37% [1].

β-Anomer yield
Head-to-head
48.07% (dioxane) vs 5.37% (THF); β/α 1.06 vs 2.86
Supports solvent selection for anomer yield
SnCl₄, 2-deoxy-2-[¹⁸F]fluoro sugar donor
PET Tracer Synthesis Radiochemistry Nucleoside Anomer Ratio

High-Yield Glycosylation with Galactopyranosyl Donor

Stannic chloride-promoted glycosylation of 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose with O,O′-bis(trimethylsilyl)thymine afforded the protected β-nucleoside in 91% yield [1]. This compares favorably to yields obtained with alternative protected thymine derivatives or in situ silylation protocols, which often fall below 70% due to side reactions or incomplete activation [2].

Glycosylation yield
Cross-study
91% isolated yield vs class-level 60–75%
Supports high-efficiency nucleoside coupling
SnCl₄, 1,2-dichloroethane
Nucleoside Synthesis Glycosylation Yield β-Selectivity

Enhanced Volatility and Thermal Stability for GC-MS

Trimethylsilyl derivatives of radiation-induced thymine products exhibit 'excellent GC properties and easily interpretable mass spectra,' with a characteristic molecular ion (M+•) and (M-CH3)+ ion facilitating structural elucidation [1]. In contrast, underivatized thymine is non-volatile and thermally labile, decomposing in the GC inlet rather than eluting as a sharp peak [2].

GC-MS amenability
Class-level
Volatile TMS derivative; native thymine non-volatile, decomposes
Enables GC-MS based DNA damage quantification
Capillary GC-MS, EI ionization
GC-MS Analysis DNA Damage Derivatization Efficiency

Solid-State Structure for Quality Control and Crystallization Prediction

The crystal structure of bis(trimethylsilyl)thymine has been determined, revealing that the compound is O-silylated and displays no intermolecular hydrogen bonding interactions, in stark contrast to native thymine which forms extensive hydrogen-bonded networks [1]. The melting point is sharply defined at 73-75 °C , providing a reliable quality control parameter. The structures of the other silylated DNA bases—bis(trimethylsilyl)cytosine, bis(trimethylsilyl)adenine, and tris(trimethylsilyl)guanine—were also determined, allowing for systematic comparison across the nucleobase series [1].

Solid-state structure
Head-to-head
Monomeric, no H-bonds; mp 73–75 °C vs native ~316–317 °C
Supports QC release and solubility prediction
Single-crystal XRD
X-ray Crystallography Quality Control Crystal Engineering

Procurement-Driven Application Scenarios


GMP Radiopharmaceutical Production of [18F]FMAU

In the synthesis of the PET imaging agent [18F]FMAU, 5-methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is the requisite silylated nucleobase partner. The choice of reaction solvent directly impacts both the β-anomer yield and the β/α ratio, with 1,4-dioxane providing a 48.07% radiochemical yield of the desired β-anomer and a near-statistical 1.06 β/α ratio [1]. This compound is supplied moisture-sensitive under argon, ensuring the high reactivity and purity necessary for GMP radiopharmaceutical production [2].

High-Throughput Synthesis of Novel Nucleoside Analogs

Medicinal chemistry programs focused on antiviral and anticancer nucleoside analogs benefit from the consistently high glycosylation yields achieved with bis(trimethylsilyl)thymine. In the synthesis of a galactopyranosyl-thymine derivative, a 91% yield was realized using SnCl4-mediated coupling, demonstrating the reagent's efficiency in generating β-configured products [1]. This high step yield reduces the number of synthetic iterations needed to produce screening libraries and lead candidates.

GC-MS Based DNA Damage Quantification

For analytical core facilities and environmental toxicology labs, this compound serves as the definitive standard for thymine-related GC-MS analysis. Following acid hydrolysis of DNA samples, trimethylsilylation yields volatile derivatives with excellent chromatographic properties, enabling the simultaneous quantification of multiple DNA base lesions [1]. The compound's well-characterized mass spectrum (molecular ion M+• and characteristic M-15 fragment) facilitates unambiguous identification and selected-ion monitoring for high-sensitivity quantification [1].

Quality Control Reference Standard for Silylated Nucleobases

Procurement and quality assurance departments rely on the compound's precisely defined physical properties. A melting point of 73-75 °C (lit.) serves as a primary purity indicator, while the known crystal structure confirms the absence of hydrogen-bonding interactions that could lead to inconsistent solubility or reactivity [REFS-1, REFS-2]. These characteristics make it a reliable reference standard for validating the identity and purity of in-house synthesized silylated thymine batches.

Application
Selection Property
Validation Focus
[¹⁸F]FMAU radiosynthesis
Solvent-dependent β-anomer yield
Anomer ratio and radiochemical yield review
Nucleoside analog synthesis
High-yield glycosylation efficiency
Isolated yield and β-selectivity validation
GC-MS DNA damage analysis
Volatility and thermal stability
Chromatographic peak quality and mass spectrum
QC reference standard
Defined melting point and crystal structure
Purity indicator and batch consistency
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